1,1-Dichloro-2,2-dimethylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

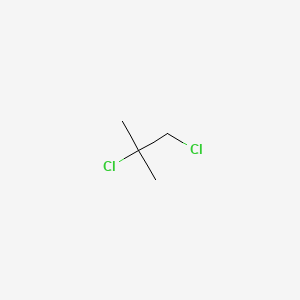

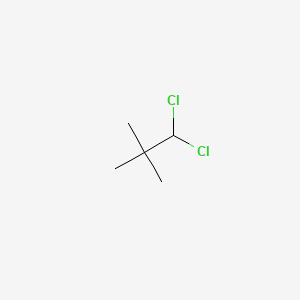

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(2,3)4(6)7/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJLMJAWDKKWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631815 | |

| Record name | 1,1-Dichloro-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29559-54-4 | |

| Record name | 1,1-Dichloro-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,1-Dichloro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1-dichloro-2,2-dimethylpropane (CAS No. 29559-54-4), a halogenated alkane. The information herein is compiled for use in research, chemical synthesis, and safety assessments.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below. These values represent a consensus from available chemical data sources.

| Property | Value | Units |

| Molecular Formula | C₅H₁₀Cl₂ | - |

| Molecular Weight | 141.04 | g/mol |

| Boiling Point | 119.2 | °C at 760 mmHg |

| Melting Point | -75.05 (estimate) | °C |

| Density | 1.05 | g/cm³ |

| Vapor Pressure | 19.27 | mmHg at 25°C |

| Flash Point | 25.33 | °C |

| Refractive Index | 1.432 | - |

| Solubility | Insoluble in water; Soluble in organic solvents | - |

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized experimental methodologies. Below are outlines of typical protocols that would be employed.

Determination of Boiling Point

The boiling point of this compound is determined using a method compliant with ASTM D1078: Standard Test Method for Distillation Range of Volatile Organic Liquids .

-

Apparatus : A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature probe are assembled.

-

Procedure : A measured volume of this compound is placed in the distillation flask. Heat is applied, and the temperature is monitored. The initial boiling point is recorded as the temperature at which the first drop of condensate falls from the condenser. The temperature is continuously monitored as the distillation proceeds.

-

Data Analysis : The boiling range is recorded, with the primary boiling point being the stable temperature observed during the majority of the distillation.

Determination of Melting Point

The melting point, particularly for a substance that is liquid at room temperature, would be determined by its freezing point, following a procedure similar to ASTM E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals .

-

Apparatus : A sample tube is placed in a cooling bath with a stirring mechanism and a calibrated temperature probe.

-

Procedure : The liquid sample is slowly cooled while being continuously stirred. The temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant as the substance transitions from a liquid to a solid.

-

Data Analysis : A cooling curve is plotted (temperature vs. time). The plateau in the curve indicates the freezing point, which is equivalent to the melting point.

Determination of Density

The density of liquid this compound is measured using a digital density meter, following the principles outlined in ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .

-

Apparatus : A calibrated digital density meter with an oscillating U-tube is used. The instrument is first calibrated with dry air and a standard of known density (e.g., pure water).

-

Procedure : A small, bubble-free sample of the liquid is injected into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

Data Analysis : The instrument's software calculates the density of the sample based on the oscillation frequency and the calibration data. The measurement is typically performed at a controlled temperature, such as 20°C or 25°C.

Determination of Solubility

A qualitative assessment of solubility is performed using standard laboratory procedures.

-

Apparatus : Test tubes, vortex mixer, and a selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene).

-

Procedure : A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a larger volume of the solvent (e.g., 2 mL). The mixture is agitated vigorously using a vortex mixer.

-

Data Analysis : The mixture is visually inspected for homogeneity. If a single, clear phase is observed, the compound is considered soluble. If distinct layers or a cloudy suspension persists, it is deemed insoluble or sparingly soluble. Based on the polar nature of the C-Cl bonds and the nonpolar alkyl structure, this compound is expected to be insoluble in water but soluble in common organic solvents.

Logical Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for the verification of physical properties.

Synthesis of 1,1-Dichloro-2,2-dimethylpropane from Neopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1,1-dichloro-2,2-dimethylpropane, a dichlorinated derivative of neopentane (B1206597). The primary route to this compound involves the free-radical chlorination of neopentane. While the initial monochlorination of neopentane to 1-chloro-2,2-dimethylpropane (B1207488) is a high-yield and selective process, the subsequent dichlorination to the target molecule, this compound, presents significant selectivity challenges. This document provides a comprehensive overview of the reaction mechanism, a generalized experimental protocol, and the analytical data for the key compounds involved.

Introduction

Neopentane (2,2-dimethylpropane) is a highly symmetrical alkane, which makes it an interesting substrate for halogenation reactions. Due to the equivalence of all twelve of its primary hydrogens, the free-radical monochlorination of neopentane proceeds with high selectivity to yield a single product, 1-chloro-2,2-dimethylpropane.[1][2][3][4][5] The synthesis of the corresponding geminal dichloride, this compound, requires further chlorination. This step is less selective and typically results in a mixture of dichlorinated isomers. This guide will first describe the well-established monochlorination of neopentane and then address the synthesis of the target dichlorinated compound.

Reaction Mechanism: Free-Radical Chlorination

The chlorination of neopentane proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of chlorine gas (Cl₂), typically induced by ultraviolet (UV) light or heat.

The overall reaction can be broken down into three key stages:

-

Initiation: The process begins with the dissociation of a chlorine molecule into two highly reactive chlorine radicals (Cl•).

-

Propagation: These chlorine radicals then abstract a hydrogen atom from neopentane, forming a neopentyl radical and hydrogen chloride (HCl). The neopentyl radical subsequently reacts with another chlorine molecule to produce the chlorinated product and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine.

Synthesis of 1-Chloro-2,2-dimethylpropane (Monochlorination)

The monochlorination of neopentane is an efficient method for the preparation of 1-chloro-2,2-dimethylpropane due to the single type of hydrogen atom in the starting material.[6][7][8]

Experimental Protocol

A generalized protocol for the photochemical monochlorination of neopentane is as follows:

-

Apparatus Setup: A reaction vessel equipped with a gas inlet, a condenser (cooled to a low temperature to prevent the loss of volatile neopentane), and a UV lamp is assembled.

-

Reactant Charging: Liquid neopentane is charged into the reaction vessel.

-

Reaction Initiation: The UV lamp is turned on to initiate the reaction.

-

Chlorine Gas Introduction: Chlorine gas is slowly bubbled through the neopentane. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of neopentane and the formation of 1-chloro-2,2-dimethylpropane.

-

Work-up: Once the desired conversion is achieved, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and HCl. The mixture is then washed with a dilute solution of sodium bicarbonate and then with water to neutralize and remove any remaining acid.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then purified by fractional distillation to isolate the 1-chloro-2,2-dimethylpropane.

Synthesis of this compound (Dichlorination)

The synthesis of this compound involves the further chlorination of 1-chloro-2,2-dimethylpropane. This process is inherently less selective than the initial monochlorination, as there are now two different types of C-H bonds that can be chlorinated: the two remaining hydrogens on the C1 carbon and the nine hydrogens on the three methyl groups. This leads to the formation of a mixture of dichlorinated isomers, primarily this compound and 1,3-dichloro-2,2-dimethylpropane.

Experimental Protocol

To favor the formation of the geminal dichloride, the reaction conditions would need to be carefully controlled. A hypothetical protocol based on the principles of free-radical halogenation is provided below. Optimization of this protocol would be necessary to maximize the yield of the desired product.

-

Apparatus Setup: A similar setup to the monochlorination is used.

-

Reactant Charging: 1-Chloro-2,2-dimethylpropane is charged into the reaction vessel.

-

Reaction Initiation: The UV lamp is activated.

-

Chlorine Gas Introduction: Chlorine gas is introduced at a controlled rate. The molar ratio of chlorine to the starting material will be a critical parameter to control the extent of dichlorination.

-

Reaction Monitoring: The reaction is monitored by GC to track the formation of dichlorinated products and the consumption of the monochlorinated starting material.

-

Work-up: The work-up procedure is similar to that for the monochlorination.

-

Purification: The separation of the isomeric dichlorination products would likely be challenging and may require careful fractional distillation or preparative chromatography.

Data Presentation

Physical and Spectroscopic Data of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Neopentane | 2,2-Dimethylpropane | 463-82-1 | C₅H₁₂ | 72.15 | 9.5 |

| 1-Chloro-2,2-dimethylpropane | 1-Chloro-2,2-dimethylpropane | 753-89-9 | C₅H₁₁Cl | 106.59 | 84-85 |

| This compound | This compound | 29559-54-4 | C₅H₁₀Cl₂ | 141.04 | Not readily available |

| 1,3-Dichloro-2,2-dimethylpropane | 1,3-Dichloro-2,2-dimethylpropane | 29559-55-5 | C₅H₁₀Cl₂ | 141.04 | Not readily available |

NMR Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Neopentane | 0.92 (s, 12H) | 31.5, 27.9 |

| 1-Chloro-2,2-dimethylpropane | 3.45 (s, 2H), 1.03 (s, 9H)[9] | 54.9, 32.7, 27.2 |

| This compound | Not readily available | Not readily available |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. vaia.com [vaia.com]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. On mixing a certain alkane with chlorine and irradiating class 11 chemistry CBSE [vedantu.com]

- 9. 1-CHLORO-2,2-DIMETHYLPROPANE(753-89-9) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 1,1-Dichloro-2,2-dimethylpropane (CAS 29559-54-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and potential hazards of 1,1-Dichloro-2,2-dimethylpropane (CAS 29559-54-4). Due to a significant lack of specific toxicological and biological data for this compound in publicly available literature, this guide heavily relies on data from structurally related compounds, namely short-chain chlorinated paraffins (SCCPs). This information should be used for inferential purposes and as a guide for further research.

Executive Summary

This compound, also known as neopentylidene dichloride, is a halogenated alkane. While its direct biological effects and toxicological profile are not well-documented, its structural classification as a short-chain chlorinated paraffin (B1166041) (SCCP) suggests potential for environmental persistence, bioaccumulation, and toxicity. SCCPs as a class are recognized for their potential carcinogenicity and adverse effects on the liver, kidneys, and thyroid. This guide synthesizes the available physicochemical data for this compound and provides an in-depth review of the known hazards and biological effects of SCCPs to infer its potential properties.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated.

| Property | Value | Reference |

| CAS Number | 29559-54-4 | General Chemical Databases |

| Molecular Formula | C₅H₁₀Cl₂ | General Chemical Databases |

| Molecular Weight | 141.04 g/mol | General Chemical Databases |

| IUPAC Name | This compound | General Chemical Databases |

| Synonyms | Neopentylidene dichloride | General Chemical Databases |

| Melting Point | -75.05 °C (estimate) | [1] |

| Boiling Point | 149.59 °C (estimate) | [1] |

| Density | 1.090 g/cm³ | [1] |

| Refractive Index | 1.4600 | [1] |

Synthesis and Reactivity

Synthesis

A plausible synthetic route could involve the reaction of pivalaldehyde (2,2-dimethylpropanal) with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Another potential method is the reaction of an appropriate precursor with a source of dichlorocarbene.

Reactivity

As a neopentyl halide derivative, this compound is expected to exhibit low reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to significant steric hindrance from the bulky tert-butyl group.

Analytical Methods

Standard analytical techniques for the identification and quantification of halogenated hydrocarbons are applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the analysis of volatile and semi-volatile organic compounds like chlorinated alkanes.

Experimental Protocol: General GC-MS Analysis of Halogenated Hydrocarbons

-

Sample Preparation: Samples (e.g., environmental matrices, biological tissues) are extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extract is then concentrated and may be subjected to a clean-up procedure to remove interfering substances.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms) is typically used.

-

Injector: Split/splitless or on-column injection can be employed.

-

Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Analyzer: A quadrupole or ion trap mass analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The expected signals would be consistent with the neopentyl structure and the presence of a dichloromethyl group.

Hazards and Toxicology (Inferred from Short-Chain Chlorinated Paraffins)

Note: The following information is based on studies of short-chain chlorinated paraffins (SCCPs) and may not be directly applicable to this compound. However, it provides a crucial framework for understanding its potential hazards.

SCCPs are recognized as persistent organic pollutants (POPs) and are listed under the Stockholm Convention.[2] They are known to be persistent in the environment, bioaccumulative in wildlife and humans, and toxic to aquatic organisms.[3][4]

| Hazard | Description | References |

| Carcinogenicity | Classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). Studies in rodents have shown increased incidences of tumors in the liver, thyroid, and kidneys. | [1][5] |

| Hepatotoxicity | The liver is a major target organ. Effects include increased liver weight and hepatocyte hypertrophy. | [5] |

| Nephrotoxicity | The kidneys are another primary target, with studies showing toxic effects. | [1] |

| Thyroid Disruption | SCCPs can interfere with thyroid hormone homeostasis. | [1] |

| Developmental and Reproductive Toxicity | Some studies suggest potential for developmental and reproductive effects. | [1] |

| Environmental Hazards | SCCPs are toxic to aquatic organisms at low concentrations and can be transported long distances in the environment. | [3][4] |

Biological Activity and Mechanism of Action (Inferred from SCCPs)

The biological activity of SCCPs is complex and not fully elucidated. However, several mechanisms of toxicity have been proposed.

Metabolism

The metabolism of chlorinated alkanes is a key factor in their toxicity. It is generally accepted that they can be metabolized by cytochrome P450 enzymes. The metabolic pathways for chlorinated alkanes can include hydroxylation, dehydrochlorination, and dechlorination.[6]

Caption: General metabolic pathways of chlorinated alkanes.

Signaling Pathways

The specific signaling pathways disrupted by this compound are unknown. However, based on the toxicological profile of SCCPs, it is plausible that this compound could interfere with pathways related to:

-

Oxidative Stress: The metabolism of chlorinated compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4]

-

Endocrine Disruption: SCCPs have been shown to have endocrine-disrupting effects, potentially by interacting with nuclear receptors such as the estrogen and thyroid hormone receptors.[7]

-

Peroxisome Proliferation: Some studies suggest that SCCPs can act as peroxisome proliferators, which is a known mechanism of rodent liver carcinogenesis, although its relevance to humans is debated.

Experimental Workflows

The following diagram illustrates a general workflow for the toxicological assessment of a compound like this compound.

Caption: General workflow for toxicological assessment.

Conclusion

This compound (CAS 29559-54-4) is a compound for which there is a significant lack of specific biological and toxicological data. Based on its chemical structure as a short-chain chlorinated paraffin, it is prudent to handle this compound with caution, assuming it may share the hazardous properties of this class of chemicals, including potential carcinogenicity, persistence, and bioaccumulation. Further research is critically needed to elucidate the specific properties and hazards of this compound to allow for a comprehensive risk assessment. Researchers and drug development professionals should consider the data on SCCPs as a starting point for designing studies to evaluate the safety of this compound.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. greenspec.co.uk [greenspec.co.uk]

- 4. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. Assessment of the endocrine-disrupting effects of short-chain chlorinated paraffins in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1-Dichloro-2,2-dimethylpropane: A Technical Guide

Introduction

1,1-Dichloro-2,2-dimethylpropane, a geminal dihalide, is a halogenated organic compound with potential applications in organic synthesis and as an intermediate in the production of more complex molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra and a plausible synthetic route.

Predicted Spectroscopic Data

Due to a lack of readily available experimental spectra in public databases, the following data has been generated based on established spectroscopic prediction models. These predictions serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.25 | Singlet | 1H | -CHCl₂ |

| ~1.15 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~95 | -CHCl₂ |

| ~35 | -C (CH₃)₃ |

| ~25 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2950 | Strong | C-H stretch (methyl) |

| 1475-1465 | Medium | C-H bend (methyl) |

| 1370-1360 | Medium | C-H bend (t-butyl) |

| 850-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Relative Abundance | Proposed Fragment |

| 140/142/144 | Low | [M]⁺ (Molecular ion with isotope pattern) |

| 125/127 | Medium | [M-CH₃]⁺ |

| 83/85 | High | [CHCl₂]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound from Pinacolone (B1678379)

A plausible method for the synthesis of this compound is the reaction of pinacolone with a chlorinating agent such as phosphorus pentachloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phosphorus pentachloride (1.1 equivalents).

-

Slowly add pinacolone (1 equivalent) to the flask.

-

The reaction mixture is gently heated to initiate the reaction.

-

After the initial exothermic reaction subsides, the mixture is refluxed until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then cooled to room temperature and poured onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by fractional distillation.

Molecular weight and formula of 1,1-Dichloro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and safety information for 1,1-dichloro-2,2-dimethylpropane. This document is intended to serve as a valuable resource for professionals in chemical research and development.

Chemical Identity and Physical Properties

This compound, also known as neopentyl dichloride, is a halogenated alkane. Its core chemical and physical properties are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Neopentyl dichloride |

| Molecular Formula | C₅H₁₀Cl₂[1] |

| Molecular Weight | 141.039 g/mol [1] |

| CAS Number | 29559-54-4[1][2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Liquid (predicted) |

| Boiling Point | 126.8 °C (Predicted) |

| Melting Point | -34.7 °C (Predicted) |

| Density | 1.0±0.1 g/cm³ (Predicted) |

| Flash Point | 25.3 °C (Predicted) |

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

Reaction:

(CH₃)₃C(C=O)CH₃ + PCl₅ → (CH₃)₃C(CCl₂)CH₃ + POCl₃

Experimental Methodology

Materials:

-

Pinacolone (B1678379) (3,3-dimethyl-2-butanone)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of phosphorus pentachloride.

-

Reagent Addition: Charge the flask with phosphorus pentachloride (1.1 molar equivalents). Slowly add a solution of pinacolone (1.0 molar equivalent) in anhydrous diethyl ether via the dropping funnel with gentle stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This will hydrolyze the excess phosphorus pentachloride and the phosphorus oxychloride byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

References

The Reactivity of 1,1-Dichloro-2,2-dimethylpropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal dihalides are versatile synthons in organic chemistry, yet their reactivity is often nuanced by steric and electronic effects. This technical guide provides a comprehensive analysis of the reactivity of 1,1-dichloro-2,2-dimethylpropane, a sterically hindered geminal dihalide. The presence of the neopentyl group (a t-butyl group attached to a methylene) imparts unique reactivity patterns, particularly in nucleophilic substitution and elimination reactions. This document explores the synthesis, hydrolysis, elimination, and nucleophilic substitution reactions of this compound, supported by quantitative data, detailed experimental protocols for analogous systems, and mechanistic diagrams to elucidate key transformations. While direct applications in drug development are not widely documented, the principles governing its reactivity are pertinent to the synthesis of complex molecules in medicinal chemistry.

Introduction

This compound is a geminal dihalide characterized by the presence of two chlorine atoms on the same carbon, which is adjacent to a quaternary carbon. This structure, featuring a neopentyl framework, is of significant interest for studying the interplay of steric hindrance and electronic effects on classical organic reactions. The bulky t-butyl group dramatically influences the accessibility of the reactive center, leading to reactivity that often deviates from that of less substituted geminal dihalides. Understanding these deviations is crucial for designing synthetic routes involving this and related sterically encumbered building blocks.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 139.04 g/mol | PubChem[1] |

| CAS Number | 29559-54-4 | ChemicalBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| Physical State | No data available | ECHEMI[3] |

| Boiling Point | No data available | ECHEMI[3] |

| Density | 1.05 g/cm³ | ECHEMI[3] |

| Flash Point | 25.326 °C | ECHEMI[3] |

| Vapor Pressure | 19.271 mmHg at 25°C | ECHEMI[3] |

Note: Some physical data is from safety data sheets and may be calculated rather than experimentally determined.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in the literature. However, two primary analogous methods for the preparation of geminal dihalides can be considered.

Free-Radical Chlorination of Neopentane

The free-radical chlorination of 2,2-dimethylpropane (neopentane) can yield a mixture of chlorinated products, including 1-chloro-2,2-dimethylpropane (B1207488) and di- and polychlorinated isomers.[4] Controlling the reaction stoichiometry is crucial to favor the formation of the dichlorinated product.[4]

Caption: Free-radical chlorination pathway of neopentane.

From Pivalaldehyde

A general method for the synthesis of geminal dihalides involves the reaction of an aldehyde or ketone with a halogenating agent. For this compound, the reaction of pivalaldehyde (2,2-dimethylpropanal) with a reagent like phosphorus pentachloride (PCl₅) would be a plausible route.

Caption: Synthesis from pivalaldehyde.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the steric hindrance imposed by the neopentyl group. This significantly impacts nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

Nucleophilic substitution reactions at the dichlorinated carbon of this compound are expected to be extremely slow.

-

Sₙ2 Mechanism: The Sₙ2 pathway is severely hindered. The bulky t-butyl group on the adjacent carbon atom effectively blocks the backside attack of a nucleophile, which is a prerequisite for this mechanism. Neopentyl halides are known to be practically inert to Sₙ2 reactions, with reaction rates being up to 100,000 times slower than for corresponding propyl halides.[5]

-

Sₙ1 Mechanism: An Sₙ1 mechanism is also unfavorable. The departure of a chloride ion would generate a highly unstable primary carbocation.[6] While carbocation rearrangement via a 1,2-methyl shift to a more stable tertiary carbocation is possible under forcing Sₙ1 conditions (e.g., heating in a polar protic solvent), this is generally a slow process for neopentyl systems.[7][8]

Caption: Nucleophilic substitution pathways for this compound.

Hydrolysis

The hydrolysis of geminal dihalides is a standard method for the synthesis of aldehydes and ketones.[9] In the case of this compound, hydrolysis, typically in the presence of an aqueous base like NaOH or KOH, would be expected to yield pivalaldehyde (2,2-dimethylpropanal).[10][11] The reaction proceeds through an unstable geminal diol intermediate, which rapidly dehydrates to the corresponding carbonyl compound.[10][12]

Experimental Protocol (Analogous to Hydrolysis of 2,2-Dichloropropane):

-

A mixture of the geminal dihalide and an aqueous solution of sodium or potassium hydroxide (B78521) is prepared.

-

The mixture is heated under reflux for a specified period to drive the hydrolysis.

-

Upon completion, the reaction mixture is cooled, and the organic product is separated, for instance, by distillation or extraction.

-

The crude product is then purified, typically by fractional distillation.

Caption: Workflow for the hydrolysis of this compound.

Elimination Reactions

Elimination reactions of this compound are also atypical due to its structure.

-

β-Elimination (E2): A standard E2 reaction is not possible as there are no hydrogen atoms on the β-carbon (the quaternary carbon of the t-butyl group).[13]

-

Reaction with Strong Base: Treatment with a very strong base, such as sodium amide (NaNH₂), could potentially lead to a double dehydrohalogenation to form an alkyne. This is a common reaction for other geminal dihalides.[14] However, for this compound, this would require rearrangement or a different mechanism. It has been suggested that for the related 1-chloro-2,2-dimethylpropane, reaction with alcoholic KOH might proceed via a methyl shift.[13] A similar rearrangement could be envisioned for the geminal dihalide under harsh basic conditions, though this is speculative.

Table 2: Summary of Reactivity for this compound

| Reaction Type | Reagents | Plausible Product(s) | Key Mechanistic Features |

| Sₙ2 Substitution | Nucleophile (e.g., CN⁻, OR⁻) | No significant reaction | Severe steric hindrance from the neopentyl group blocks backside attack.[5] |

| Sₙ1 Substitution | Polar protic solvent (e.g., H₂O, ROH), heat | Rearranged alcohol/ether | Formation of an unstable primary carbocation, followed by a slow 1,2-methyl shift.[7][8] |

| Hydrolysis | H₂O, aq. base (e.g., NaOH) | Pivalaldehyde | Formation of an unstable geminal diol intermediate.[9][10] |

| β-Elimination (E2) | Base (e.g., EtO⁻) | No reaction | No β-hydrogens available for abstraction.[13] |

| Double Elimination | Strong base (e.g., NaNH₂) | 3,3-Dimethyl-1-butyne (speculative, via rearrangement) | Would require a skeletal rearrangement prior to or during elimination. |

Relevance in Drug Development

Currently, there is no direct evidence in the reviewed literature of this compound being used as a key intermediate or pharmacophore in drug development. Geminal diheteroatomic motifs, in general, can be found in some drug candidates, but their potential for chemical lability is a consideration in drug design.[15] The primary value of studying compounds like this compound for medicinal chemists lies in understanding the fundamental principles of steric hindrance. This knowledge is critical when designing complex molecules where controlling reactivity at specific sites is paramount. The inertness of the neopentyl halide system to substitution can be exploited to direct reactions to other parts of a molecule.

Conclusion

This compound exhibits a unique reactivity profile that is largely dictated by the severe steric hindrance of its neopentyl structure. It is highly resistant to standard Sₙ2 reactions and only undergoes Sₙ1 reactions slowly and with rearrangement under forcing conditions. Hydrolysis to the corresponding aldehyde, pivalaldehyde, is a feasible transformation, proceeding through a transient geminal diol. Standard β-elimination pathways are inaccessible due to the lack of β-hydrogens. While not currently a prominent structure in medicinal chemistry, the principles governing its reactivity provide valuable insights for synthetic chemists in all fields, including drug development, where the strategic use of sterically demanding groups is a powerful tool for achieving selectivity in complex syntheses. Further research into catalytic methods may unlock new synthetic applications for this and other sterically hindered geminal dihalides.

References

- 1. This compound | C5H10Cl2 | CID 23264313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29559-54-4 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. alk1a1 [ursula.chem.yale.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gauthmath.com [gauthmath.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 10. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 11. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 15. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. | Semantic Scholar [semanticscholar.org]

Stability and Storage of 1,1-Dichloro-2,2-dimethylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Dichloro-2,2-dimethylpropane. The information is compiled from safety data sheets and literature on related halogenated hydrocarbons, offering insights into its chemical behavior and handling protocols.

Chemical Stability Profile

This compound, a member of the neopentyl halide family, is generally considered to be chemically stable under standard ambient conditions, including room temperature and in the absence of light. Its low reactivity is largely attributed to the significant steric hindrance provided by the bulky tert-butyl group adjacent to the carbon atom bearing the chlorine atoms. This steric bulk effectively shields the molecule from backside nucleophilic attack, rendering it highly resistant to bimolecular substitution (SN2) reactions.[1][2][3]

While direct unimolecular substitution (SN1) pathways might be considered, they are energetically unfavorable due to the formation of a highly unstable primary carbocation. Under forcing SN1 conditions, such as elevated temperatures in a polar protic solvent, the compound may undergo slow solvolysis, which is often accompanied by a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.[1][2]

Quantitative Stability Data

| Property | Value | Reference |

| Flash Point | 25.326 °C | [4] |

| Vapor Pressure | 19.271 mmHg at 25 °C | [4] |

Note: This table will be updated as more specific quantitative stability data becomes available.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place.[4]

-

Container: Keep in a tightly closed container.[4]

-

Ventilation: Store in a well-ventilated area.[4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Potential Degradation Pathways

Based on studies of analogous chlorinated alkanes, the following degradation pathways can be postulated for this compound under stress conditions:

-

Thermal Decomposition: At elevated temperatures, halogenated alkanes can undergo dehydrochlorination (elimination of HCl) or homolytic cleavage of the carbon-chlorine bond to form radical intermediates.

-

Photodegradation: Exposure to ultraviolet (UV) radiation can induce the formation of free radicals, leading to degradation. Photostimulated reactions of neopentyl halides with certain nucleophiles have been observed.[5]

-

Hydrolysis: While generally slow for alkyl halides, under forcing conditions (e.g., high temperature, presence of a catalyst), hydrolysis can occur, leading to the substitution of chlorine atoms with hydroxyl groups.

-

Oxidation: Reaction with strong oxidizing agents can lead to the decomposition of the molecule.

The following diagram illustrates the key factors influencing the stability of this compound and its potential degradation routes.

Caption: Factors influencing the stability of this compound.

Experimental Protocol for Stability Assessment (General)

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8][9] The following is a generalized protocol based on industry best practices for halogenated hydrocarbons.

5.1. Objective

To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

5.2. Materials and Methods

-

Test Substance: this compound, high purity grade.

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, and suitable organic solvents (e.g., acetonitrile, methanol).

-

Apparatus: HPLC with a suitable detector (e.g., UV, MS), GC-MS, pH meter, calibrated oven, photostability chamber.

5.3. Forced Degradation Studies

Expose samples of this compound to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid material to 80°C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

5.4. Analytical Method

A stability-indicating method, typically a gradient reverse-phase HPLC method or a GC-MS method, should be developed and validated to separate the parent compound from any potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

5.5. Data Analysis

Analyze the stressed samples at appropriate time points. Quantify the amount of parent compound remaining and identify and quantify any degradation products. The peak purity of the parent compound should be assessed to ensure that no co-eluting peaks are present.

The following diagram outlines a general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

References

- 1. benchchem.com [benchchem.com]

- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. echemi.com [echemi.com]

- 5. Photostimulated reactions of neopentyl halides with nucleophiles by the S RN 1 mechanism | Zendy [zendy.io]

- 6. longdom.org [longdom.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. globalresearchonline.net [globalresearchonline.net]

Synthesis of 1,1-Dichloro-2,2-dimethylpropane: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic routes for 1,1-dichloro-2,2-dimethylpropane, also known as neopentyl dichloride. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. This document outlines the primary synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a geminal dihalide characterized by a neopentyl scaffold. The steric hindrance imparted by the quaternary carbon atom and the presence of two chlorine atoms on the adjacent carbon make it a unique synthon for introducing the bulky and lipophilic neopentyl group in medicinal chemistry. The synthesis of this compound, however, presents challenges due to the potential for rearrangement reactions and the difficulty in controlling selectivity during direct chlorination. This review focuses on the most viable methods for its preparation.

Synthetic Approaches

Two principal strategies have been identified for the synthesis of this compound: the chlorination of a carbonyl precursor and the direct dichlorination of neopentane (B1206597).

Synthesis from a Carbonyl Precursor: The Pivaldehyde Route

The most promising and selective method for the synthesis of this compound involves the reaction of pivaldehyde (2,2-dimethylpropanal) with a chlorinating agent, most notably phosphorus pentachloride (PCl₅). This reaction is analogous to the well-documented conversion of ketones to geminal dichlorides.

A detailed study on the chlorination of pinacolone (B1678379) (3,3-dimethyl-2-butanone), a structural isomer of pivaldehyde, using phosphorus pentachloride provides a foundational experimental protocol that can be adapted for pivaldehyde. The reaction proceeds by the conversion of the carbonyl group to a dichloromethylene group.

This protocol is adapted from the procedure for the chlorination of pinacolone.

Materials:

-

Pivaldehyde (2,2-dimethylpropanal)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel is charged with phosphorus pentachloride.

-

Anhydrous diethyl ether is added to the flask to create a slurry.

-

The flask is cooled in an ice bath, and a solution of pivaldehyde in anhydrous diethyl ether is added dropwise from the addition funnel with vigorous stirring over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction mixture is cooled in an ice bath, and crushed ice is slowly added to decompose the excess phosphorus pentachloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ethereal layers are washed with a saturated sodium bicarbonate solution until the effervescence ceases, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation to yield this compound.

Quantitative Data Summary

While specific yield data for the reaction with pivaldehyde is not available in the reviewed literature, the analogous reaction with pinacolone provides a useful benchmark.

| Starting Material | Reagent | Reaction Time (reflux) | Yield of Dichlorinated Product |

| Pinacolone | PCl₅ | 4 hours | 75% |

Data adapted from a study on pinacolone chlorination.

Free-Radical Dichlorination of Neopentane

A more direct but less selective approach to this compound is the free-radical dichlorination of neopentane (2,2-dimethylpropane). This method involves the reaction of neopentane with chlorine gas under UV irradiation. While this method is atom-economical, it typically leads to a mixture of mono-, di-, and polychlorinated products. Furthermore, within the dichlorinated fraction, both this compound and 1,3-dichloro-2,2-dimethylpropane can be formed.

Controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction time, is crucial to maximize the yield of the desired geminal dichloride. However, achieving high selectivity for the 1,1-dichloro isomer remains a significant challenge due to the statistical nature of free-radical halogenation.

Materials:

-

Neopentane (gas or liquefied under pressure)

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

UV lamp

Procedure:

-

A solution of neopentane in an inert solvent is prepared in a quartz reaction vessel.

-

The solution is irradiated with a UV lamp while chlorine gas is bubbled through the mixture at a controlled rate.

-

The reaction is monitored by gas chromatography (GC) to follow the formation of products.

-

Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and HCl.

-

The solvent is carefully removed, and the product mixture is separated by fractional distillation.

Due to the formation of multiple products, the isolation of pure this compound from this reaction can be challenging and may result in lower overall yields compared to the carbonyl chlorination method.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthetic pathways described.

Caption: Synthesis of this compound from pivaldehyde.

Caption: Free-radical dichlorination of neopentane leading to a mixture of products.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the chlorination of pivaldehyde using phosphorus pentachloride. This method offers a clear and controllable reaction pathway to the desired geminal dichloride. While the direct dichlorination of neopentane is a more atom-economical route, it suffers from a lack of selectivity, leading to a mixture of chlorinated products that necessitates challenging purification steps. For researchers and professionals in drug development requiring a pure and well-defined starting material, the synthesis from pivaldehyde is the recommended approach. Further research into optimizing the reaction conditions for the pivaldehyde route and developing more selective direct chlorination methods would be of significant value to the scientific community.

Technical Guide: Safety Data for 1,1-Dichloro-2,2-dimethylpropane

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on available safety data sheets. For many specific metrics related to 1,1-Dichloro-2,2-dimethylpropane, data is not available in the public domain. Always consult the original Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Section 1: Chemical Identification

This section provides the basic identification details for this compound.

| Identifier | Data |

| Chemical Name | This compound |

| CAS Number | 29559-54-4[1][2] |

| Molecular Formula | C5H10Cl2[3] |

| Synonyms | Neopentylidene dichloride, 1,1-dichloro-2,2-dimethyl-propane[1] |

| Recommended Use | Industrial and scientific research[1] |

Section 2: Hazard Identification

Based on available documentation, a definitive GHS classification for this compound is not provided. The process for hazard classification is a systematic evaluation of available data against established criteria.

Caption: General workflow for GHS hazard classification and communication.

-

GHS Label Elements: Pictograms, signal words, and hazard/precautionary statements are not available as a formal classification has not been determined in the reviewed sources[1].

-

Other Hazards: No information available on other hazards[1].

Section 3: Composition and Information on Ingredients

| Component | CAS Number | Concentration |

| This compound | 29559-54-4 | 100%[1] |

Section 4: First-Aid Measures

The following are general first-aid measures. If exposure occurs, seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water[1].

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes. Consult a doctor[1].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person[1].

Caption: Decision workflow for first-aid response to chemical exposure.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].

-

Specific Hazards: Specific hazards arising from the chemical are not available. Vapors of similar chlorinated compounds may form explosive mixtures with air[4].

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1].

Section 6: Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment, including chemical-impermeable gloves. Remove all sources of ignition and evacuate personnel to safe areas[1].

-

Environmental Precautions: Prevent the substance from entering drains or waterways[1].

-

Methods for Cleaning Up: Contain the spill and collect with a suitable absorbent material. Dispose of the collected material in accordance with local, state, and federal regulations. Use spark-proof tools and explosion-proof equipment[1].

Caption: Logical workflow for responding to a chemical spill.

Section 7: Handling and Storage

-

Safe Handling: Handle in a well-ventilated area. Wear suitable protective clothing and avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge and use non-sparking tools[1]. Keep away from heat, sparks, and open flames.

-

Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers[1].

Section 8: Exposure Controls and Personal Protection

-

Exposure Limits: Occupational exposure limit values are not available[1].

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical and ventilating equipment[5].

-

Personal Protective Equipment (PPE):

References

Methodological & Application

Application Notes and Protocols for 1,1-Dichloro-2,2-dimethylpropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethylpropane, also known as neopentylidene dichloride, is a geminal dihalide characterized by the sterically demanding neopentyl group. This structural feature significantly influences its reactivity, making it a subject of interest in organic synthesis. The bulky tert-butyl group attached to the dichloromethyl carbon creates considerable steric hindrance, which governs the types of reactions the molecule can undergo and the conditions required. These application notes provide an overview of its synthetic utility, focusing on its hydrolysis to 2,2-dimethylpropanal and exploring its potential in other transformations. Detailed experimental protocols for key reactions are provided to guide researchers in utilizing this compound.

Application 1: Synthesis of 2,2-Dimethylpropanal (Pivaldehyde) via Hydrolysis

A primary and well-established application of this compound is its conversion to 2,2-dimethylpropanal, commonly known as pivaldehyde. This transformation is a classic example of the hydrolysis of a terminal geminal dihalide. The reaction proceeds through a nucleophilic substitution mechanism, where the two chlorine atoms are replaced by hydroxyl groups to form an unstable gem-diol. This intermediate readily eliminates a molecule of water to yield the corresponding aldehyde.

The general reaction scheme is as follows:

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines the hydrolysis of this compound to 2,2-dimethylpropanal using an aqueous base.

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place a solution of potassium hydroxide (2.5 equivalents) in water.

-

Addition of Reactant: To the stirred aqueous base, add this compound (1.0 equivalent).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2,2-dimethylpropanal can be purified by distillation.

Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| This compound | 141.04 | 1.0 |

| Potassium Hydroxide | 56.11 | 2.5 |

| Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |

| 2,2-Dimethylpropanal | 86.13 | 74-75 | >80 |

Application 2: Potential Use in Organometallic Chemistry

The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, is an area of potential synthetic utility. However, the significant steric hindrance presented by the neopentyl group is expected to make these reactions challenging.

Reaction with Magnesium (Grignard Reagent Formation)

The formation of a Grignard reagent from this compound is not a straightforward process. The presence of two chlorine atoms and the sterically hindered nature of the substrate can lead to side reactions, such as elimination or Wurtz-type coupling. The direct formation of a stable Grignard reagent from this compound is not a conventional or reliable method.

Reaction with Organolithium Reagents

The reaction of geminal dihalides with strong bases like organolithium reagents can lead to the formation of carbenes or undergo metal-halogen exchange. For this compound, treatment with a strong base like n-butyllithium could potentially generate a neopentylidene carbene intermediate. This reactive intermediate could then participate in various cycloaddition or insertion reactions. However, specific literature detailing this transformation for this compound is scarce, likely due to the challenging nature of handling the sterically hindered substrate and the potential for competing side reactions.

The proposed pathway for carbene formation is illustrated below:

Caption: Proposed formation of neopentylidene carbene.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical relationship between the starting material and its primary synthetic application, along with a generalized experimental workflow.

Caption: Synthetic pathway and experimental workflow.

Conclusion

This compound serves as a valuable precursor for the synthesis of 2,2-dimethylpropanal through a straightforward hydrolysis reaction. The significant steric hindrance imparted by the neopentyl group, while posing challenges for other transformations like those involving organometallic reagents, makes its reactivity profile unique. Further research into the reactions of this sterically encumbered geminal dihalide could unveil novel synthetic methodologies. The provided protocols and data serve as a foundation for researchers to explore the utility of this compound in their synthetic endeavors.

Application Notes and Protocols for the Dehydrohalogenation of 1,1-Dichloro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dehydrohalogenation of 1,1-dichloro-2,2-dimethylpropane using strong bases. This reaction is a potential route for the synthesis of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), a valuable intermediate in pharmaceutical and materials science applications. This document outlines the theoretical reaction pathway, potential side reactions, experimental protocols, and relevant data.

Introduction

The dehydrohalogenation of geminal dihalides is a classical method for the synthesis of alkynes.[1][2] This reaction typically proceeds via a double elimination (E2) mechanism when treated with a strong, non-nucleophilic base.[3][4] For this compound, the anticipated product of a successful double dehydrohalogenation is 3,3-dimethyl-1-butyne.

However, the neopentyl structure of the substrate introduces a significant potential for molecular rearrangement, which can lead to the formation of isomeric alkene byproducts.[5][6][7] This is a critical consideration for any synthetic planning involving this substrate. These notes will address both the desired reaction and the potential for rearrangement.

Data Presentation

Table 1: Physical and Spectroscopic Data of the Desired Product: 3,3-dimethyl-1-butyne

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| Boiling Point | 37-38 °C |

| Melting Point | -78 °C |

| Density | 0.667 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | δ 1.95 (s, 1H), 1.25 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 87.4, 68.5, 30.9, 27.8 |

| IR (neat) | ν 3310 (≡C-H), 2970 (C-H), 2105 (C≡C) cm⁻¹ |

Reaction Mechanism and Potential for Rearrangement

The reaction of this compound with a strong base like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) is expected to proceed through a sequential E2 elimination.[3][8] The first elimination yields a vinylic chloride intermediate, which then undergoes a second elimination to form the alkyne.

However, the neopentyl carbon skeleton is known to be susceptible to rearrangement, particularly under conditions that can generate carbocationic character.[5][7] While the E2 mechanism is concerted and does not involve a discrete carbocation intermediate, the highly strained nature of the transition state or competing E1 mechanisms could promote a methyl shift. This would lead to the formation of a more stable tertiary carbocation, which would then be deprotonated to yield rearranged alkenes such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[7] The choice of a strong, sterically hindered base and non-polar, aprotic solvents can favor the E2 pathway and minimize rearrangement.

Diagrams

Caption: Desired vs. Potential Rearrangement Pathways.

Caption: General Experimental Workflow.

Experimental Protocols

Note: The following protocols are representative and based on general procedures for double dehydrohalogenation reactions.[3][9] Optimization of reaction conditions (temperature, time, solvent, and base) is recommended to maximize the yield of the desired alkyne and minimize rearrangement products.

Protocol 1: Dehydrohalogenation using Sodium Amide (NaNH₂) in Mineral Oil

Materials:

-

This compound

-

Sodium amide (NaNH₂) in mineral oil

-

Anhydrous toluene (B28343) or mineral oil (as solvent)

-

Ice water

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Under a nitrogen atmosphere, place a suspension of sodium amide (2.2 equivalents) in anhydrous toluene in the flask.

-

Heat the suspension to a gentle reflux with vigorous stirring.

-

Add a solution of this compound (1 equivalent) in anhydrous toluene dropwise from the dropping funnel over 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by GC-MS if possible.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of ice water to decompose any unreacted sodium amide.

-

Add saturated ammonium chloride solution to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and carefully remove the solvent by distillation.

-

Purify the crude product by fractional distillation, collecting the fraction corresponding to 3,3-dimethyl-1-butyne (b.p. 37-38 °C).

Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide (KOtBu) in DMSO

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Ice water

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMSO.

-

Cool the solution in an ice bath and add potassium tert-butoxide (2.5 equivalents) portion-wise over 30 minutes, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Pour the reaction mixture into a flask containing ice water.

-

Extract the aqueous mixture with pentane (4 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the pentane by distillation.

-

Purify the product by fractional distillation.

Safety Information

-

This compound: This compound should be handled in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Strong Bases (NaNH₂, KOtBu): Sodium amide and potassium tert-butoxide are highly reactive, corrosive, and moisture-sensitive.[9] They can cause severe burns. Handle these reagents under an inert atmosphere and away from water.[9]

-

Solvents: Toluene, diethyl ether, and pentane are flammable. DMSO is an irritant and can facilitate the absorption of other chemicals through the skin. Handle all solvents with appropriate care in a fume hood.

-

Product: 3,3-dimethyl-1-butyne is a flammable liquid.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Neopentyl bromide undergoes dehydrohalogenation to class 12 chemistry CBSE [vedantu.com]

- 6. gauthmath.com [gauthmath.com]

- 7. The dehydrohalogenation of neopentyl bromide with alcoholic KOH mainly gives [allen.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Experimental Reactions Involving 1,1-Dichloro-2,2-dimethylpropane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols are based on established principles of organic chemistry. Due to the limited specific literature on 1,1-dichloro-2,2-dimethylpropane, these represent proposed methodologies and should be undertaken with appropriate safety precautions and optimization by qualified personnel.

Introduction

This compound, a geminal dihalide featuring a sterically demanding neopentyl group, presents unique challenges and opportunities in synthetic chemistry. The bulky tert-butyl moiety significantly hinders backside nucleophilic attack, rendering S(_N)2 reactions exceedingly slow. Concurrently, the formation of a primary carbocation is energetically unfavorable, making S(_N)1 pathways also unlikely, though rearrangements can be induced under forcing conditions. This document provides detailed theoretical protocols for the synthesis and potential transformations of this compound, which may serve as a precursor to novel sterically encumbered molecules.

Synthesis of this compound

The synthesis of this compound is not widely documented. A plausible approach is the free-radical chlorination of 1-chloro-2,2-dimethylpropane (B1207488). This method is anticipated to produce a mixture of chlorinated products, necessitating careful purification.

Experimental Protocol: Free-Radical Chlorination

Objective: To synthesize this compound via the free-radical chlorination of 1-chloro-2,2-dimethylpropane.

Materials:

-

1-Chloro-2,2-dimethylpropane (Neopentyl chloride)

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene (B151609) or carbon tetrachloride

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions

-

UV lamp (optional, for initiation)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 1-chloro-2,2-dimethylpropane (1.0 equivalent) in anhydrous benzene.

-

Add a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 80°C) using a heating mantle.

-

From the dropping funnel, add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous benzene dropwise over 1-2 hours.

-

Continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing a stirred 5% NaHCO₃ solution to quench excess sulfuryl chloride and neutralize acidic byproducts.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, a mixture of chlorinated propanes, should be purified by fractional distillation under reduced pressure.

Data Presentation: Synthesis Parameters

| Parameter | Specification |

| Starting Material | 1-Chloro-2,2-dimethylpropane |

| Chlorinating Agent | Sulfuryl Chloride |

| Initiator | AIBN |

| Solvent | Anhydrous Benzene |

| Reaction Temperature | ~ 80°C (Reflux) |

| Reaction Time | 3-6 hours |

| Expected Major Products | This compound, 1,3-dichloro-2,2-dimethylpropane |

| Purification | Fractional Distillation |

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Reactions of this compound

Dehydrohalogenation Reaction

A standard β-elimination is not feasible due to the absence of hydrogen atoms on the quaternary β-carbon. Under forcing conditions with a strong, sterically hindered base, an α-elimination to form a carbene or a rearrangement might be induced.

3.1.1. Experimental Protocol: Elimination with a Strong Base

Objective: To attempt the dehydrohalogenation of this compound.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Standard glassware for inert atmosphere reactions

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend potassium tert-butoxide (2.5 equivalents) in anhydrous DMSO.

-

To the stirred suspension, add this compound (1.0 equivalent) via syringe.

-

Heat the mixture to 100-120°C and stir for 12-24 hours, monitoring by GC-MS for the consumption of starting material.

-

Cool the reaction to room temperature and carefully quench by adding saturated NH₄Cl solution.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-